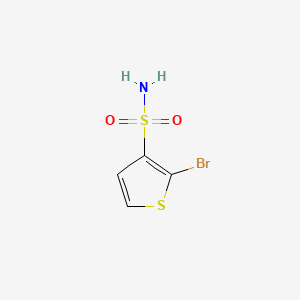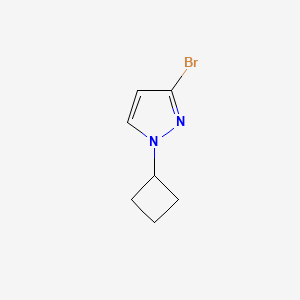![molecular formula C8H13NO B13460600 1-Azaspiro[3.5]nonan-7-one](/img/structure/B13460600.png)
1-Azaspiro[3.5]nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azaspiro[3.5]nonan-7-one is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a nonane ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural novelty.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Azaspiro[3.5]nonan-7-one can be synthesized through various methods. One common approach involves the use of the Reformatsky reagent, derived from methyl 1-bromocyclohexanecarboxylate and zinc, which reacts with N’-arylmethylidene benzohydrazides to form the desired spirocyclic structure . Another method involves the oxidative cyclization of o-cycloalkylaminoacetanilides using Oxone® in formic acid .
Industrial Production Methods: While specific industrial production methods for 1-Azaspiro[3
Análisis De Reacciones Químicas
Types of Reactions: 1-Azaspiro[3.5]nonan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The nitrogen atom in the spirocyclic ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as Oxone® are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can have different biological activities and properties.
Aplicaciones Científicas De Investigación
1-Azaspiro[3.5]nonan-7-one has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activities.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Azaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of fatty acid amides . This inhibition can lead to increased levels of fatty acid amides, which have various physiological effects.
Comparación Con Compuestos Similares
2-Azaspiro[3.5]nonan-1-one: Another spirocyclic compound with similar structural features.
7-Oxa-1-azaspiro[3.5]nonan-2-one: A structurally related compound with an oxygen atom in the ring.
1-Oxa-8-azaspiro[4.5]decane: A spirocyclic compound with a different ring size and additional oxygen atom.
Uniqueness: 1-Azaspiro[3.5]nonan-7-one is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. Its potential as a FAAH inhibitor further distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
1-azaspiro[3.5]nonan-7-one |
InChI |
InChI=1S/C8H13NO/c10-7-1-3-8(4-2-7)5-6-9-8/h9H,1-6H2 |
Clave InChI |
PGDFAZFKSZJPPB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1=O)CCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Azatricyclo[5.1.0.0,2,4]octane hydrochloride](/img/structure/B13460535.png)


![2-{[3-Bromo-5-tert-butyl-4-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedinitrile](/img/structure/B13460546.png)

![Methyl[(1-methylcyclobutyl)methyl]aminehydrochloride](/img/structure/B13460556.png)
![Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate](/img/structure/B13460565.png)
![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B13460576.png)




![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride](/img/structure/B13460595.png)
